2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
Description
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purines and diverse pharmacological activities, including antitumor and kinase inhibitory properties . Its structure features a 4-chlorophenyl group at the pyrazolo-pyrimidine core and a 2,5-dimethoxyphenyl-substituted acetamide moiety. These substituents likely influence its physicochemical properties, such as solubility and lipophilicity, as well as its biological interactions.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-29-15-7-8-18(30-2)17(9-15)26-19(28)11-31-21-16-10-25-27(20(16)23-12-24-21)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCISMIYMGQBUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Src family tyrosine kinases , which include Lck, Hck, Fyn, and EGFR. These kinases play crucial roles in cellular signaling, regulating processes such as cell growth, differentiation, survival, and migration.
Mode of Action
The compound acts as a potent and selective inhibitor of the Src family tyrosine kinases. It binds to these kinases, blocking their activity and preventing them from phosphorylating their target proteins. This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of Src family tyrosine kinases affects several biochemical pathways. One notable pathway is the AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis . Inhibition of Src kinases hinders this axis, leading to the inhibition of CDK1, the main trigger of entry into mitosis. This can result in a G2/M arrest in cells, halting their progression through the cell cycle.
Pharmacokinetics
The compound is soluble in DMSO at a concentration of 25 mg/mL. This solubility suggests that the compound could be readily absorbed and distributed in the body, potentially enhancing its bioavailability.
Result of Action
The inhibition of Src family tyrosine kinases by this compound can have various molecular and cellular effects. For instance, it can induce apoptosis in certain cell types, as demonstrated in Burkitt lymphoma cell lines. Additionally, it can cause a G2/M arrest , halting cell cycle progression.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound should be stored at -20°C to maintain its stability. Repeated freeze/thaw cycles should be avoided, as they could potentially degrade the compound and reduce its efficacy. Furthermore, the compound’s action could be affected by the presence of other molecules in the cellular environment, such as other signaling proteins or small-molecule inhibitors.
Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group and a 2,5-dimethoxyphenyl acetamide moiety. The presence of sulfur in the thioether linkage enhances its biological profile by potentially influencing its interaction with biological targets.
Anticancer Activity
Research indicates that compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance:
- Inhibitory Effects on Cancer Cell Lines : Studies have reported that similar compounds show cytotoxicity against various cancer cell lines such as HCT116 (colon cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer). The IC50 values for these compounds often range from 1.1 µM to 3.3 µM , indicating potent anticancer activity .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives:
- Activity Against Viruses : Certain derivatives have demonstrated activity against viral infections by inhibiting viral replication through various mechanisms, including interference with viral enzymes .
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several pharmacological mechanisms:
- Kinase Inhibition : Compounds in this class often act as inhibitors of various kinases involved in cancer progression and inflammation. For example, they may target p70S6 kinase and Akt pathways .
- DNA Interaction : Some studies suggest that these compounds can interact with DNA or RNA, disrupting essential processes for viral replication or cancer cell division .
Case Studies and Research Findings
Numerous studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The compound is part of a broader family of pyrazolo[3,4-d]pyrimidine derivatives with acetamide side chains. Below is a comparative analysis of its structural and functional analogues:
Table 1: Structural and Physicochemical Comparison
*Estimated molecular weight based on formula C21H17ClN5O3S.
Physicochemical Properties
- Melting Points : While specific data for the target compound is unavailable, analogues like report high melting points (>340°C), suggesting crystalline stability in pyrazolo-pyrimidine derivatives .
- Solubility: The 2,5-dimethoxy groups in the target compound may enhance aqueous solubility compared to non-polar substituents (e.g., benzodioxol in ).
Q & A
Q. What are the common synthetic routes for preparing 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Construction of the pyrazolo[3,4-d]pyrimidine core via cyclization of 4-chlorophenyl derivatives with thiourea or thioacetamide precursors under reflux conditions .
- Step 2 : Introduction of the thioacetamide moiety through nucleophilic substitution using α-chloroacetamide derivatives, often catalyzed by bases like triethylamine .
- Step 3 : Final acylation with 2,5-dimethoxyphenyl groups under inert atmospheres (e.g., nitrogen) to avoid oxidation .
Key parameters include temperature control (60–100°C) and solvent selection (e.g., DMF or THF for polar intermediates).
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms regioselectivity (e.g., pyrazolo[3,4-d]pyrimidine proton signals at δ 8.2–8.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 483.09 Da) .
- HPLC-Purity Analysis : Ensures >95% purity using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the thioacetamide coupling step?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or phase-transfer agents (e.g., TBAB) to enhance sulfur nucleophilicity .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize transition states. DMF often provides higher yields (75–85%) .
- Temperature Gradients : Optimize between 50–80°C; higher temperatures may degrade thioether linkages .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate kinase inhibition (e.g., EGFR or VEGFR2) using both enzymatic (FRET-based) and cellular (proliferation) assays to confirm target specificity .
- Structural Reanalysis : Cross-check crystallographic data (e.g., X-ray diffraction) to rule out polymorphic variations affecting bioactivity .
- Control for Metabolites : Use LC-MS to identify degradation products that may interfere with assays .
Q. How does the 2,5-dimethoxyphenyl group influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : LogP calculations (e.g., using ChemAxon) show increased membrane permeability due to methoxy groups (LogP ≈ 3.2 vs. 2.5 for non-methoxy analogs) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated demethylation; use NADPH cofactors for phase I metabolism profiling .
Key Recommendations for Researchers
- Synthetic Challenges : Prioritize regioselective substitution by pre-functionalizing the pyrazolo[3,4-d]pyrimidine core before introducing the thioacetamide group .
- Biological Studies : Use CRISPR-edited cell lines to isolate target-specific effects from off-pathway interactions .
- Data Reproducibility : Adopt standardized protocols (e.g., NIH Assay Guidance Manual) for enzymatic assays to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
